molecular formula C7H5BrFNO2 B1278343 2-(Bromomethyl)-4-fluoro-1-nitrobenzene CAS No. 82420-35-7

2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Cat. No. B1278343
Key on ui cas rn: 82420-35-7
M. Wt: 234.02 g/mol
InChI Key: ZODQWFPDKBKNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07399639B2

Procedure details

5-Fluoro-2-nitrotoluene (9.3 g, 60 mmol), 1,3-dibromo-5,5-dimethylhydantoin (20 g, 70 mmol), and 1,1′-azobis(cyclohexanecarbonitrile) (VAZO 88, 600 mg, 2.5 mmol) were combined in C6H5Cl (600 ml) and stirred. Acetic acid (300 ul, 5.24 mmol) was added to the solution and the solution was stirred at 40° C. for 96 h. The crude reaction mixture was washed three times with hot NaHCO3 solution (200 ml, 80° C.), dried over magnesium sulfate, filtered and the solvent removed. The resulting crude red-orange solid was filtered through silica to yield a mixture that was about 1:1 brominated product and unbrominated starting material. The material was carried onto the next step without further purification. Pure material could be obtained from flash chromatography on silica (6:1 hexanes/EtOAc) to give a brown oil (3.84 g, 27%).
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
300 μL
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Yield
27%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([CH3:8])[CH:7]=1.[Br:12]N1C(C)(C)C(=O)N(Br)C1=O.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1.C(O)(=O)C>C1(Cl)C=CC=CC=1>[Br:12][CH2:8][C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
600 mg
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Step Four
Name
Quantity
300 μL
Type
reactant
Smiles
C(C)(=O)O
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
C1(=CC=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at 40° C. for 96 h
Duration
96 h
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
WASH
Type
WASH
Details
was washed three times with hot NaHCO3 solution (200 ml, 80° C.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
FILTRATION
Type
FILTRATION
Details
The resulting crude red-orange solid was filtered through silica
CUSTOM
Type
CUSTOM
Details
to yield a mixture that
CUSTOM
Type
CUSTOM
Details
The material was carried onto the next step without further purification
CUSTOM
Type
CUSTOM
Details
Pure material could be obtained from flash chromatography on silica (6:1 hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=C(C=CC1[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 3.84 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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